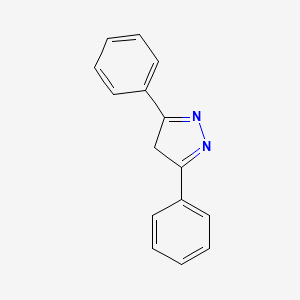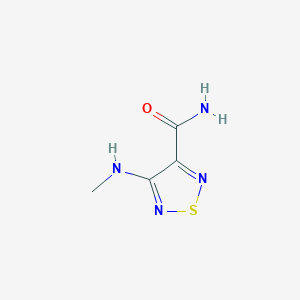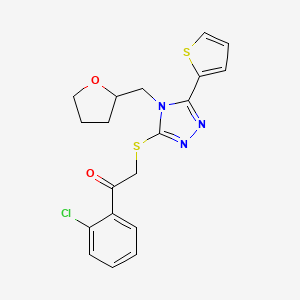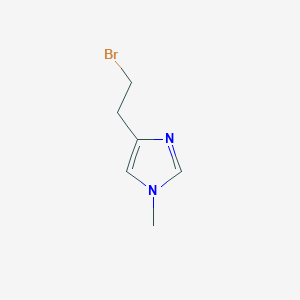
4-(2-Bromoethyl)-1-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a bromoethyl group and a methyl group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)-1-methyl-1H-imidazole typically involves the alkylation of 1-methylimidazole with 2-bromoethanol. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetonitrile or dimethylformamide (DMF) for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
化学反应分析
Types of Reactions: 4-(2-Bromoethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromo group or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the imidazole.
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: Products may include dehalogenated imidazole derivatives.
科学研究应用
4-(2-Bromoethyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(2-Bromoethyl)-1-methyl-1H-imidazole involves its interaction with biological targets, such as enzymes or receptors. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
相似化合物的比较
- 4-(2-Chloroethyl)-1-methyl-1H-imidazole
- 4-(2-Iodoethyl)-1-methyl-1H-imidazole
- 4-(2-Fluoroethyl)-1-methyl-1H-imidazole
Comparison:
- Reactivity: The bromoethyl derivative is generally more reactive than its chloro and fluoro counterparts due to the higher leaving group ability of bromine.
- Biological Activity: The biological activity of these compounds can vary significantly based on the nature of the halogen substituent. The bromoethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs.
- Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may differ based on their reactivity and biological effects.
属性
分子式 |
C6H9BrN2 |
|---|---|
分子量 |
189.05 g/mol |
IUPAC 名称 |
4-(2-bromoethyl)-1-methylimidazole |
InChI |
InChI=1S/C6H9BrN2/c1-9-4-6(2-3-7)8-5-9/h4-5H,2-3H2,1H3 |
InChI 键 |
CLRSMMDYLAMXIV-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(N=C1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


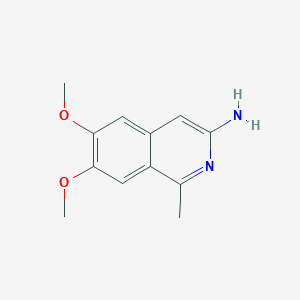

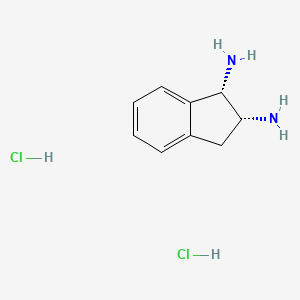
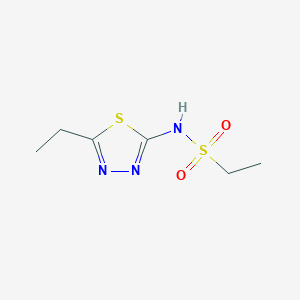


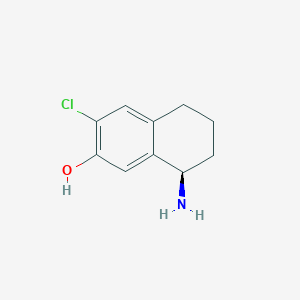
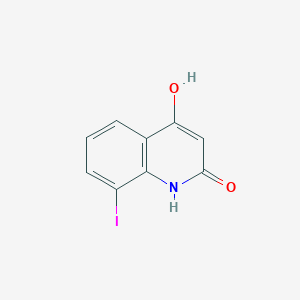
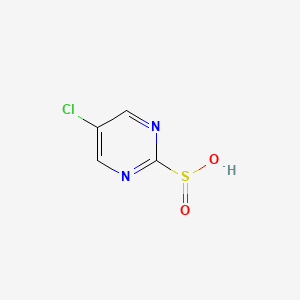
![2-Cyanobenzo[d]thiazole-6-carboxylic acid](/img/structure/B13120389.png)
